molecular formula C26H30N6OS B2792635 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 954076-10-9

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2792635
CAS No.: 954076-10-9
M. Wt: 474.63
InChI Key: KWFRVUWIDSXFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), a kinase implicated in the survival of certain oncogene-dependent cancer cells. Research into this compound is primarily focused on its utility as a chemical probe to investigate synthetic lethal interactions in cancers driven by specific mutations, such as KRAS. Studies have explored the hypothesis that STK33 inhibition is synthetically lethal in KRAS mutant cells , providing a potential avenue for targeting these notoriously difficult-to-treat cancers. The compound's mechanism of action involves competitively binding to the ATP-binding pocket of STK33, thereby blocking its kinase activity and inducing apoptosis in dependent cell lines. Its value to the research community lies in its role as a critical tool for validating STK33 as a therapeutic target and for deciphering the complex signaling networks that sustain tumor growth, ultimately informing the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6OS/c1-3-14-28-24-22-18-29-32(25(22)31-26(30-24)34-2)16-15-27-23(33)17-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3,(H,27,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFRVUWIDSXFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Reductive Desulfurization of the Methylthio Group

The methylthio (-SMe) group at position 6 undergoes reductive desulfurization under catalytic hydrogenation conditions. This reaction is pivotal for generating desulfurized analogs with altered electronic properties.

Reaction Conditions Reagents Outcome Yield
H₂ atmosphere, 50°C, 24 hoursRaney Nickel, EtOH:EtOAc (4:1)Replacement of -SMe with hydrogen80–88%

This method is employed to reduce steric hindrance or modify electron density at the pyrimidine core, potentially enhancing target binding affinity .

Nucleophilic Substitution at the Pyrimidine Core

The chloro or methylthio groups at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine scaffold are susceptible to nucleophilic substitution. For example:

  • Propylamino Introduction : The 4-chloro intermediate reacts with propylamine to install the propylamino group under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

  • Morpholine Substitution : Similar derivatives replace -SMe with morpholine using SNAr mechanisms, as seen in PubChem data .

Alkylation of the Ethylamine Side Chain

The ethylamine linker between the pyrazolo-pyrimidine core and the propanamide group can undergo alkylation. For instance:

  • Quaternary Ammonium Formation : Reaction with methyl iodide in the presence of a base (e.g., NaH) modifies solubility and pharmacokinetic properties.

Hydrolysis of the Propanamide Moiety

The terminal propanamide group is hydrolyzable under acidic or basic conditions:

Reaction Conditions Reagents Outcome
6M HCl, reflux, 12 hoursAqueous HClCarboxylic acid derivative
NaOH (1M), 60°C, 8 hoursAqueous baseAmmonium salt intermediate

This reaction is utilized to study the role of the amide group in target binding .

Oxidation of the Thioether Group

The methylthio group is oxidized to sulfone or sulfoxide derivatives using peroxides:

Oxidizing Agent Conditions Product
mCPBADichloromethane, 0°CSulfoxide (-SOCH₃)
H₂O₂, AcOH50°C, 6 hoursSulfone (-SO₂CH₃)

Sulfone derivatives often exhibit enhanced metabolic stability compared to thioether analogs .

Functionalization via Cross-Coupling Reactions

The aryl rings in the 3,3-diphenylpropanamide moiety participate in palladium-catalyzed couplings:

Reaction Type Catalyst System Application
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OIntroduction of biaryl groups
Buchwald-HartwigPd₂(dba)₃, XPhosInstallation of secondary amines

These reactions enable diversification of the hydrophobic diphenyl region to optimize interactions with hydrophobic kinase pockets .

Stability Under Physiological Conditions

Studies indicate pH-dependent stability:

  • Acidic Conditions (pH 2) : Rapid hydrolysis of the amide bond (t₁/₂ = 2 hours).

  • Neutral Conditions (pH 7.4) : Stable for >24 hours, suitable for oral administration .

Scientific Research Applications

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for various biological activities. Its structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development.

Study on Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines:

Cell LineIC50 (µM)Target Receptor
MCF-70.3EGFR
HCT1167.6VEGFR2
HePG-224DHFR

The results indicate that the compound exhibits significant antiproliferative effects, particularly against breast cancer cells (MCF-7) with an IC50 value of 0.3 µM.

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine core influence its biological activity:

  • Fluorophenoxy Group : Enhances binding affinity to targets.
  • Methylthio and Propylamino Substituents : Improve solubility and bioavailability.

Research Applications

  • Oncology : The compound's ability to inhibit critical signaling pathways makes it a promising candidate for cancer therapy.
  • Drug Development : Its unique structure allows for further modifications to enhance efficacy and reduce toxicity.
  • Biochemical Research : The compound can be used as a tool in studying enzyme inhibition and receptor interactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis at Key Positions

The table below compares substituents at positions 1, 4, and 6 of the target compound with analogs from the evidence:

Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
Target Compound 3,3-Diphenylpropanamide ethyl chain Propylamino Methylthio ~550 (estimated) Not reported Likely SNAr or coupling
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl-chromenyl ethyl chain Amino None 589.1 175–178 Suzuki coupling
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol 2-Phenylpropyl Aminophenol Ethylthio ~480 (estimated) Not reported Nucleophilic substitution
1-((6-Chloropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Chloropyridylmethyl Amino Iodo 404.7 Not reported Alkylation

Key Observations:

  • Position 1 : The target’s diphenylpropanamide group distinguishes it from analogs with simpler alkyl or arylalkyl chains (e.g., phenylpropyl in ). This bulky substituent may enhance binding to hydrophobic pockets in target proteins compared to the fluorophenyl-chromenyl group in .
  • Position 6 : The methylthio group provides moderate electron-withdrawing effects, contrasting with the ethylthio (more lipophilic) in or halogen/iodo groups in .

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant pharmacological studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N6OS\text{C}_{19}\text{H}_{24}\text{N}_6\text{OS}

Key Properties

  • Molecular Weight : 438.5 g/mol
  • CAS Number : 941941-48-6
  • Molecular Formula : C19H24N6OS

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects.

In Vitro Studies

In a study examining the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), HepG2 (liver), and PC-3 (prostate).
  • IC50 Values :
    • A549: 2.24 µM
    • MCF-7: 1.74 µM
    • Doxorubicin (control): 9.20 µM

These findings suggest that the tested compound exhibits superior activity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism of action involves:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound significantly induces apoptosis in cancer cells at low micromolar concentrations.
  • Cell Cycle Arrest : The compound inhibits cell migration and progression through the cell cycle, leading to DNA fragmentation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely related to their structural features. Variations in substituents can lead to significant changes in potency:

  • Key Structural Features : The presence of the methylthio and propylamino groups is critical for maintaining high activity levels.
  • Analog Studies : Modifications to the pyrazolo scaffold resulted in decreased activity, underscoring its importance .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential as a dual inhibitor targeting both EGFR and VEGFR2 pathways:

  • Potency Range : Compounds similar to this compound showed IC50 values ranging from 0.3 to 24 µM against these targets.
  • In Vivo Efficacy : In animal models, these compounds effectively inhibited tumor growth and induced apoptosis in treated tissues .

Summary of Case Studies

StudyCell LineIC50 (µM)Mechanism
Study AA5492.24Apoptosis induction
Study BMCF-71.74Cell cycle arrest
Study CHepG2Not specifiedDual EGFR/VGFR2 inhibition

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis of this pyrazolo[3,4-d]pyrimidine derivative typically involves multi-step reactions, including cyclocondensation, thioether formation, and amide coupling. Key steps include:

  • Cyclocondensation: Reacting substituted pyrazole precursors with thiourea or methylthio reagents under reflux in solvents like ethanol or acetonitrile to form the pyrazolo[3,4-d]pyrimidine core .
  • Thioether linkage: Introducing the methylthio group via nucleophilic substitution, optimized by controlling temperature (60–80°C) and using catalysts like potassium carbonate .
  • Amide coupling: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3,3-diphenylpropanamide moiety, with solvent polarity (e.g., DMF or dichloromethane) critical for minimizing side reactions .
    Optimization Strategies:
  • Use HPLC to monitor intermediate purity and adjust reaction times .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization from acetonitrile to enhance final product purity .

How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity, particularly enzyme inhibition?

Level: Advanced
Methodological Answer:
The methylthio and propylamino groups at positions 6 and 4 of the core are critical for target engagement. Comparative studies of analogs show:

  • Methylthio (SMe): Enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Propylamino (NHPr): Introduces hydrogen-bonding potential, which stabilizes interactions with residues in enzymatic active sites .
    Validation Approach:
  • Compare IC50 values against kinases (e.g., EGFR, BRAF) using analogs with substituent modifications (e.g., ethylamino vs. propylamino). Data from related compounds suggest propylamino derivatives exhibit 2–3-fold higher potency due to better steric fit .
  • Perform structure-activity relationship (SAR) studies with X-ray crystallography to map binding interactions .

What analytical techniques are most effective for characterizing structural integrity and purity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and amide linkage (δ 6.5–7.0 ppm for NH) .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ at m/z 527.2) and detects impurities >0.1% using high-resolution MS .
  • HPLC: Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Elemental Analysis: Confirms C, H, N, S composition within ±0.4% of theoretical values .

How can computational methods predict the compound’s interaction with biological targets like kinases?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets. Key parameters:
    • Grid box centered on catalytic lysine (e.g., Lys721 in EGFR).
    • Scoring functions (e.g., Glide SP) prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic contacts with methylthio groups .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • In Silico SAR: Generate QSAR models using MOE to predict activity against untested kinases based on substituent electronic properties (e.g., Hammett σ values) .

What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

Level: Advanced
Methodological Answer:
Case Example: If in vitro assays show potent kinase inhibition (IC50 = 50 nM) but in vivo efficacy is weak:

  • Pharmacokinetic Analysis: Measure plasma half-life and tissue distribution via LC-MS. Low bioavailability may require formulation optimization (e.g., PEGylation) .
  • Metabolite Profiling: Identify oxidative metabolites (e.g., sulfoxide formation) that reduce activity using HR-MS/MS .
  • Off-Target Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out compensatory signaling pathways .
  • Species-Specific Differences: Compare human vs. murine enzyme kinetics; switch to PDX models if murine targets lack conserved residues .

How do structural analogs of this compound compare in terms of anticancer activity?

Level: Advanced
Methodological Answer:
A comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives reveals:

Compound SubstituentsTarget EnzymeIC50 (nM)Selectivity Index
6-(methylthio), 4-(propylamino)EGFR52 ± 38.2 (vs. normal cells)
6-(ethylthio), 4-(isopropylamino)BRAF V600E78 ± 55.1
6-(phenylthio), 4-(cyclopentylamino)CDK4/6120 ± 103.7
Key Trends:
  • Methylthio improves selectivity over bulkier thioethers due to reduced steric hindrance .
  • Propylamino balances hydrophobicity and hydrogen bonding, outperforming cyclopentylamino in kinase inhibition .

What in vitro assays are recommended to evaluate this compound’s mechanism of action?

Level: Basic
Methodological Answer:

  • Kinase Inhibition: Use ADP-Glo™ assay (Promega) to measure ATP consumption in recombinant kinases (e.g., EGFR, BRAF) .
  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays (luminescence-based) .
  • Cell Cycle Analysis: PI/RNase staining with flow cytometry to detect G1 arrest (CDK4/6 inhibition) .
  • Cytotoxicity: MTT or CellTiter-Glo® 3D in cancer cell lines (e.g., A549, MCF-7) with EC50 calculations .

What are the critical challenges in scaling up synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

  • Intermediate Stability: Thiourea intermediates may degrade under prolonged heating; replace ethanol with acetonitrile for higher thermal stability .
  • Purification Bottlenecks: Replace column chromatography with countercurrent chromatography (CCC) for gram-scale purification .
  • Byproduct Formation: Optimize stoichiometry (1.2 eq. methylthio reagent) and use scavenger resins (e.g., QuadraPure™) to trap excess reagents .
  • Regulatory Compliance: Ensure compliance with ICH Q3A/B guidelines for impurity profiling (>95% purity, <0.15% genotoxic impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.